3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one
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Overview
Description
3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol . This compound features a piperazin-2-one ring substituted with a pyrimidin-5-ylphenyl group, making it a valuable molecule in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that pyridopyrimidines, a class of compounds to which this compound belongs, have a wide range of biological activity . They are used on several therapeutic targets , indicating that the compound may interact with multiple targets in the body.
Mode of Action
It’s known that the compound is a derivative of piperazin-2-ones , which are known to interact with their targets through various mechanisms, including cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which is transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) . This intermediate is then treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the pyrimidin-5-ylphenyl group or the piperazin-2-one ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidin-5-ylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidin-5-ylphenyl moiety.
Scientific Research Applications
3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar core structure but lacking the pyrimidin-5-ylphenyl group.
Piperazin-2-one: A related compound with a similar ring structure but different substituents.
Pyrimidinylphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
3-(3-Pyrimidin-5-ylphenyl)piperazin-2-one is unique due to the combination of the piperazin-2-one ring and the pyrimidin-5-ylphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(3-pyrimidin-5-ylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14-13(17-4-5-18-14)11-3-1-2-10(6-11)12-7-15-9-16-8-12/h1-3,6-9,13,17H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLSGSKXVSNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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